molecular formula C8H23NOSi2 B1589968 3-Aminopropylpentamethyldisiloxane CAS No. 23029-21-2

3-Aminopropylpentamethyldisiloxane

Cat. No.: B1589968
CAS No.: 23029-21-2
M. Wt: 205.44 g/mol
InChI Key: QWFSPEQGWSIPLB-UHFFFAOYSA-N
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Description

3-Aminopropylpentamethyldisiloxane: is an organosilicon compound with the molecular formula C8H23NOSi2 . It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a pentamethyldisiloxane moiety. This compound is known for its unique properties, including its ability to act as a silanization agent, making it valuable in various industrial and scientific applications .

Scientific Research Applications

3-Aminopropylpentamethyldisiloxane has a wide range of applications in scientific research, including :

    Chemistry: Used as a silanization agent for surface modification of metal oxide nanoparticles, enhancing their dispersibility and anti-bacterial properties.

    Biology: Employed in the functionalization of biomolecules for biosensing applications.

    Medicine: Utilized in drug delivery systems and medical imaging due to its ability to form stable linkages with various organic and inorganic molecules.

    Industry: Applied in the production of silicone sealants and adhesives, especially for underwater applications.

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, but vomiting should not be induced . The chemical should be stored and disposed of properly to avoid environmental contamination .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopropylpentamethyldisiloxane typically involves a multi-step reaction process. One common method includes the following steps :

    Hydrosilylation Reaction: Pentamethyldisiloxane is reacted with allylamine in the presence of a platinum catalyst (H2PtCl6) in propan-2-ol.

    Purification: The resulting product is purified using aqueous benzene.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Aminopropylpentamethyldisiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Aminopropylpentamethyldisiloxane involves its ability to form stable covalent bonds with various substrates. The amino group can react with functional groups such as carboxyl, hydroxyl, and thiol groups, facilitating the attachment of the compound to surfaces. This property is particularly useful in surface modification and functionalization processes .

Comparison with Similar Compounds

Uniqueness: 3-Aminopropylpentamethyldisiloxane is unique due to its pentamethyldisiloxane moiety, which imparts distinct hydrophobic properties and enhances its stability in various environments. This makes it particularly suitable for applications requiring water resistance and long-term stability .

Properties

IUPAC Name

3-[dimethyl(trimethylsilyloxy)silyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H23NOSi2/c1-11(2,3)10-12(4,5)8-6-7-9/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFSPEQGWSIPLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H23NOSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30550624
Record name 3-(Pentamethyldisiloxanyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23029-21-2
Record name 3-(Pentamethyldisiloxanyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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